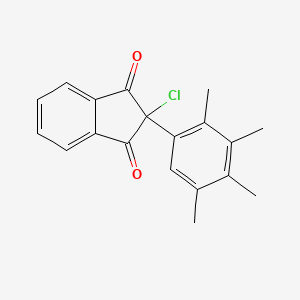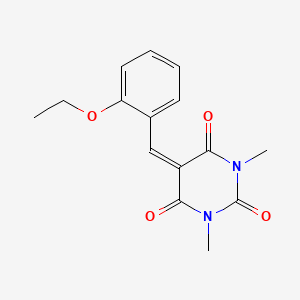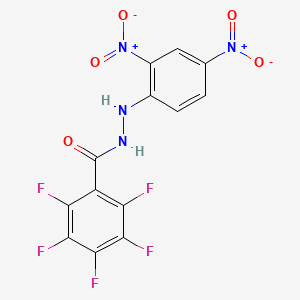
3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one
Übersicht
Beschreibung
3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one, also known as EF24, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. EF24 belongs to the class of chalcones, which are compounds found in many plants and have been shown to possess a wide range of biological activities.
Wirkmechanismus
3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one exerts its biological activity through multiple mechanisms of action. One of the primary mechanisms is the inhibition of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. 3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which are implicated in various disease processes.
Biochemical and Physiological Effects:
3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one has been shown to possess a wide range of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, 3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one has been shown to possess antioxidant properties by scavenging free radicals and protecting cells from oxidative stress. 3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one has also been shown to modulate the activity of various signaling pathways involved in cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one is its versatility in terms of its potential therapeutic applications. 3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one has been shown to possess activity against a wide range of diseases, making it a promising candidate for drug development. However, one of the limitations of 3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one is its potential toxicity at high doses, which may limit its clinical use.
Zukünftige Richtungen
There are several potential future directions for research on 3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one. One area of interest is the development of 3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one derivatives with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to elucidate the precise mechanisms of action of 3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one and to identify potential drug targets. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one in humans.
Wissenschaftliche Forschungsanwendungen
3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that 3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one possesses anti-tumor properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, 3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. 3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-2-propen-1-one has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease, by inhibiting the production of beta-amyloid plaques.
Eigenschaften
IUPAC Name |
(Z)-3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2FO2/c1-21-16-7-4-11(8-14(16)19)15(20)6-3-10-2-5-12(17)9-13(10)18/h2-9H,1H3/b6-3- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILISXLOGDAVOY-UTCJRWHESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C\C2=C(C=C(C=C2)Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-methoxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3837935.png)

![N-(2-(4-bromophenyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide](/img/structure/B3837942.png)


![3-{2-[(4-fluorobenzyl)amino]phenyl}-2(1H)-quinoxalinone](/img/structure/B3837951.png)
![(2-ethoxy-5-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenyl)methanol](/img/structure/B3837953.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}acetamide](/img/structure/B3837957.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)acrylonitrile](/img/structure/B3837987.png)
![N-[4-({4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}amino)phenyl]acetamide](/img/structure/B3837995.png)

![3-(1-pyrenyl)-1-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one](/img/structure/B3838015.png)

